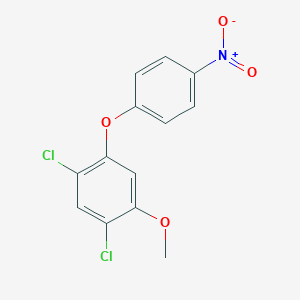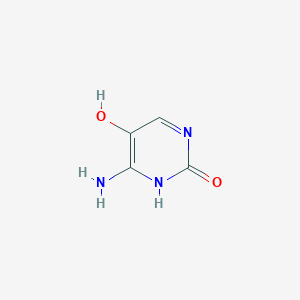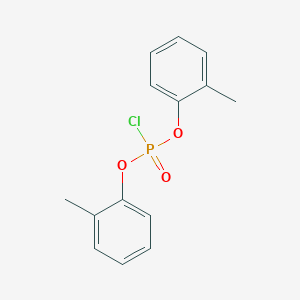
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate, also known as AEW541, is a small molecule inhibitor of insulin-like growth factor-1 receptor (IGF-1R). It is a promising drug candidate for the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate works by inhibiting the activity of IGF-1R, a cell surface receptor that plays a key role in cancer cell growth and survival. By blocking the activity of IGF-1R, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate prevents cancer cells from receiving the signals they need to grow and divide.
Biochemische Und Physiologische Effekte
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, and can also inhibit the formation of blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate as a research tool is its ability to selectively target IGF-1R, making it a useful tool for studying the role of this receptor in cancer cell growth and survival. However, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has some limitations as a research tool, including its relatively low potency and the fact that it can also inhibit other receptors in addition to IGF-1R.
Zukünftige Richtungen
There are several potential future directions for research on (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate. One area of interest is the development of more potent and selective inhibitors of IGF-1R, which could lead to more effective cancer treatments. Another area of interest is the use of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate in combination with other cancer therapies, such as immunotherapy or targeted therapies, to improve treatment outcomes. Finally, researchers are also exploring the potential use of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate in other diseases, such as diabetes and neurodegenerative disorders.
Synthesemethoden
The synthesis of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate involves several steps, including the condensation of 2-amino-4,5,7-trimethyl-1,3-benzothiazole with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with N,N-diethylethylenediamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
CAS-Nummer |
120164-21-8 |
|---|---|
Produktname |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate |
Molekularformel |
C13H17N3O2S |
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate |
InChI |
InChI=1S/C13H17N3O2S/c1-5-15-13(17)18-10-7(3)6(2)9-11(8(10)4)19-12(14)16-9/h5H2,1-4H3,(H2,14,16)(H,15,17) |
InChI-Schlüssel |
TXKRBCKFBCBHCW-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)N)C |
Kanonische SMILES |
CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)N)C |
Synonyme |
Carbamic acid, ethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
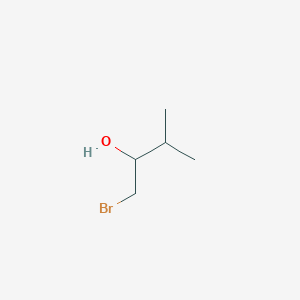
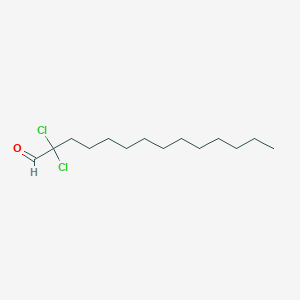
![Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-](/img/structure/B44415.png)

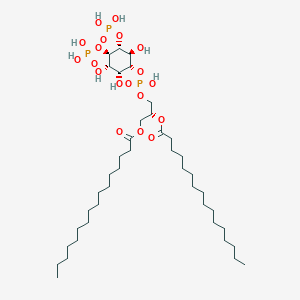
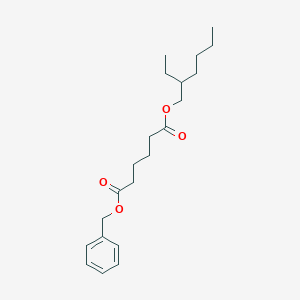
![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)

